Hcv-IN-36

Description

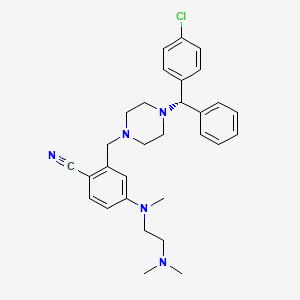

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H36ClN5 |

|---|---|

Molecular Weight |

502.1 g/mol |

IUPAC Name |

2-[[4-[(S)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]methyl]-4-[2-(dimethylamino)ethyl-methylamino]benzonitrile |

InChI |

InChI=1S/C30H36ClN5/c1-33(2)15-16-34(3)29-14-11-26(22-32)27(21-29)23-35-17-19-36(20-18-35)30(24-7-5-4-6-8-24)25-9-12-28(31)13-10-25/h4-14,21,30H,15-20,23H2,1-3H3/t30-/m0/s1 |

InChI Key |

JIVUWMJTYLABHA-PMERELPUSA-N |

Isomeric SMILES |

CN(C)CCN(C)C1=CC(=C(C=C1)C#N)CN2CCN(CC2)[C@@H](C3=CC=CC=C3)C4=CC=C(C=C4)Cl |

Canonical SMILES |

CN(C)CCN(C)C1=CC(=C(C=C1)C#N)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Mechanism of HCV-IN-36: A Technical Guide to a Novel Hepatitis C Virus Entry Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of HCV-IN-36, a potent and orally active inhibitor of Hepatitis C Virus (HCV) entry. This compound, also identified as compound (S)-3h, represents a promising class of 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile derivatives. This document summarizes its core mechanism, presents key quantitative data, details the experimental protocols used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Targeting Viral Entry

This compound functions as a direct-acting antiviral (DAA) by specifically inhibiting the entry of HCV into host hepatocytes. The entry of HCV is a complex, multi-step process involving the interaction of viral envelope glycoproteins (E1 and E2) with several host cell surface receptors, including scavenger receptor class B type I (SR-BI), CD81, and the tight junction proteins claudin-1 and occludin[1][2]. This process is crucial for the initiation of the viral lifecycle[2][3].

This compound disrupts this critical early stage of infection, preventing the virus from establishing itself within the host cell. By targeting viral entry, this compound offers a distinct mechanism of action compared to other classes of DAAs that inhibit viral replication, such as NS3/4A protease inhibitors, NS5A inhibitors, and NS5B polymerase inhibitors[1][3]. This unique mode of action makes it a valuable candidate for combination therapies to enhance efficacy and combat the emergence of drug resistance.

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound have been quantified using in vitro cell-based assays. The following table summarizes the key potency and safety metrics for this compound.

| Parameter | Value | Description |

| EC50 | 0.016 µM | The half-maximal effective concentration, representing the concentration of this compound that inhibits 50% of HCV entry in vitro. |

| CC50 | 8.78 µM | The half-maximal cytotoxic concentration, indicating the concentration at which the compound causes 50% cell death. |

| Selectivity Index (SI) | 548.75 | Calculated as CC50 / EC50, this value represents the therapeutic window of the compound. A higher SI indicates greater selectivity for antiviral activity over cytotoxicity. |

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action of this compound, a series of in vitro experiments are typically performed. The following diagrams, generated using the DOT language for Graphviz, illustrate the key biological pathway of HCV entry and the workflows of the assays used to characterize entry inhibitors.

Caption: HCV Entry Pathway and the Point of Inhibition by this compound.

The above diagram illustrates the sequential steps of HCV entry into a hepatocyte, starting from the attachment of the viral E1/E2 glycoproteins to the host receptor SR-BI, followed by interactions with CD81 and tight junction proteins, leading to endocytosis and subsequent membrane fusion. This compound is hypothesized to interfere with one or more of these crucial interactions.

Caption: Workflow of the HCV Pseudoparticle (HCVpp) Entry Assay.

This workflow outlines the key steps in the HCVpp assay, a common method to screen for and characterize HCV entry inhibitors. This system utilizes retroviral particles pseudotyped with HCV envelope glycoproteins, allowing for the safe study of viral entry in a single-round infection model[4][5][6].

Caption: Workflow of the Cell-Cell Fusion Assay.

The cell-cell fusion assay is employed to investigate the membrane fusion step of viral entry. This assay measures the fusion between cells expressing HCV envelope proteins and target cells expressing the necessary receptors, often triggered by a low pH environment to mimic endosomal conditions[7][8][9].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard protocols for the key experiments used to characterize HCV entry inhibitors like this compound.

HCV Pseudoparticle (HCVpp) Production and Infection Assay

This assay is a cornerstone for studying HCV entry and its inhibition.

1. Production of HCVpp:

-

Cell Line: Human Embryonic Kidney (HEK) 293T cells are typically used due to their high transfectability.

-

Plasmids: Co-transfect HEK293T cells with three plasmids:

-

An expression vector encoding the HCV envelope glycoproteins E1 and E2 of a specific genotype.

-

A packaging plasmid that provides the retroviral core proteins (e.g., from Murine Leukemia Virus), but lacks the envelope gene.

-

A reporter plasmid encoding a reporter gene such as luciferase or Green Fluorescent Protein (GFP), which is flanked by retroviral packaging signals.

-

-

Transfection Reagent: Use a suitable transfection reagent like Lipofectamine 2000 or Polyethylenimine (PEI).

-

Harvesting: Collect the cell culture supernatant containing the HCVpp 48-72 hours post-transfection. Filter the supernatant through a 0.45 µm filter to remove cellular debris. The HCVpp can be used immediately or stored at -80°C.

2. HCVpp Infection Assay:

-

Target Cells: Plate permissive human hepatoma cells, such as Huh-7 or Hep3B cells, in 96-well plates.

-

Inhibitor Treatment: On the day of infection, pre-incubate the target cells with serial dilutions of this compound for a specified period (e.g., 1 hour).

-

Infection: Add the HCVpp-containing supernatant to the cells in the presence of the inhibitor.

-

Incubation: Incubate the plates for 48-72 hours to allow for viral entry and expression of the reporter gene.

-

Readout:

-

For luciferase reporter systems, lyse the cells and measure luminescence using a luminometer.

-

For GFP reporter systems, quantify the number of fluorescent cells using flow cytometry or a fluorescence microscope.

-

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-drug control. Determine the EC50 value by fitting the dose-response curve to a non-linear regression model.

Cell Viability (Cytotoxicity) Assay

This assay is performed in parallel to determine the cytotoxic effects of the compound.

1. Cell Plating: Seed Huh-7 or other relevant cells in 96-well plates at the same density as in the infection assay. 2. Compound Treatment: Add serial dilutions of this compound to the cells. 3. Incubation: Incubate the plates for the same duration as the infection assay (e.g., 72 hours). 4. Readout: Use a commercial cell viability reagent (e.g., CellTiter-Glo®, which measures ATP levels, or an MTS/XTT assay, which measures metabolic activity). 5. Data Analysis: Calculate the percentage of cell viability relative to a no-drug control. Determine the CC50 value from the dose-response curve.

Cell-Cell Fusion Assay

This assay specifically assesses the membrane fusion step of viral entry.

1. Cell Preparation:

-

Effector Cells: Transfect a cell line (e.g., 293T) with a plasmid expressing HCV E1/E2 glycoproteins and a plasmid containing a reporter gene (e.g., luciferase) under the control of a T7 promoter.

-

Target Cells: Transfect a permissive cell line (e.g., Huh-7.5) with a plasmid expressing T7 RNA polymerase. 2. Co-culture: After 24-48 hours, detach the effector cells and overlay them onto a monolayer of the target cells in the presence of serial dilutions of this compound. 3. Fusion Trigger: After a few hours of co-culture, induce fusion by briefly exposing the cells to a low-pH buffer (e.g., pH 5.0) to mimic the acidic environment of the endosome. 4. Incubation: Return the cells to normal growth medium and incubate for several hours to allow for reporter gene expression. 5. Readout: Lyse the cells and measure the reporter gene activity (e.g., luminescence). 6. Data Analysis: Quantify the inhibition of cell-cell fusion at different concentrations of this compound to determine its effect on this specific step.

Conclusion

This compound is a potent and selective inhibitor of Hepatitis C Virus entry. Its mechanism of action, targeting an early and essential step in the viral lifecycle, provides a valuable alternative and complementary approach to existing HCV therapies. The experimental protocols detailed in this guide are fundamental for the characterization of this and other HCV entry inhibitors, enabling robust and reproducible research in the field of antiviral drug development. The favorable in vitro profile of this compound warrants further investigation into its potential as a therapeutic agent for the treatment of HCV infection.

References

- 1. What are HCV entry inhibitors and how do they work? [synapse.patsnap.com]

- 2. Entry inhibitors: New advances in HCV treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Entry inhibitors: New advances in HCV treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Standardized Method for the Study of Antibody Neutralization of HCV Pseudoparticles (HCVpp) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of the pseudoparticle system for standardized assessments of neutralizing antibodies against hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Standardized Method for the Study of Antibody Neutralization of HCV Pseudoparticles (HCVpp) | Springer Nature Experiments [experiments.springernature.com]

- 7. Membrane Fusion Assays for Studying Entry Hepatitis C Virus into Cells | Springer Nature Experiments [experiments.springernature.com]

- 8. Functional Analysis of Hepatitis C Virus Envelope Proteins, Using a Cell-Cell Fusion Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Fusion Activity of Hepatitis C Virus Envelope Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Targets of HCV: A Technical Guide for Researchers

Disclaimer: As of November 2025, there is no publicly available scientific literature or data corresponding to a molecule specifically designated "HCV-IN-36." This identifier may represent a compound in early-stage, unpublished research. This guide, therefore, provides an in-depth overview of the primary, clinically validated molecular targets for Hepatitis C Virus (HCV) inhibitors, presented in a whitepaper format for researchers, scientists, and drug development professionals.

Introduction

Hepatitis C virus (HCV) infection is a leading cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma. The development of direct-acting antivirals (DAAs) has revolutionized treatment by targeting specific viral proteins essential for the HCV life cycle. This technical guide delves into the core molecular targets of these inhibitors: the NS3/4A protease, the NS5B RNA-dependent RNA polymerase, and the multifunctional NS5A protein. For each target, we present its biological role, illustrative quantitative data for a hypothetical inhibitor, detailed experimental protocols for potency assessment, and visualizations of key pathways and workflows.

The HCV NS3/4A Protease: A Cornerstone of Viral Polyprotein Processing

The HCV genome is translated into a single large polyprotein, which must be cleaved by proteases to release functional viral proteins.[1][2] The viral NS3/4A serine protease is indispensable for this process, performing four essential cleavages of the polyprotein.[3] Its critical role in viral maturation makes it a highly attractive target for therapeutic intervention. Inhibition of NS3/4A blocks the production of mature viral enzymes and structural proteins, thereby arresting the viral replication cycle.

Quantitative Data Profile: Hypothetical NS3/4A Inhibitor (HCV-IN-NS3A)

The following table summarizes representative data for a hypothetical, potent NS3/4A inhibitor, illustrating key metrics used in drug development.

| Parameter | Value | Assay Description |

| IC50 | 12 nM | NS3/4A Protease FRET Assay |

| EC50 | 65 nM | HCV Replicon Assay (Genotype 1a) |

| CC50 | > 30 µM | Cytotoxicity Assay in Huh-7 cells |

| Selectivity Index (SI) | > 2500 | Ratio of CC50 to EC50 |

Experimental Protocol: NS3/4A Protease FRET Assay

This protocol details a fluorescence resonance energy transfer (FRET) assay to quantify the inhibitory activity of a compound against the NS3/4A protease.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.

1. Materials & Reagents:

-

Recombinant HCV NS3/4A protease complex (e.g., genotype 1a).

-

FRET peptide substrate containing a cleavage site flanked by a fluorophore (e.g., Edans) and a quencher (e.g., Dabcyl).

-

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM DTT, 10% glycerol, 0.1% Triton X-100.

-

Test compound serially diluted in 100% DMSO.

-

384-well, low-volume, black assay plates.

-

Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~490 nm).

2. Procedure:

-

Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO.

-

In the assay plate, add 200 nL of the diluted compound solution to the appropriate wells. Include DMSO-only controls (0% inhibition) and a known potent inhibitor as a positive control (100% inhibition).

-

Add 10 µL of NS3/4A protease diluted in assay buffer to each well to a final concentration of 5 nM.

-

Centrifuge the plate briefly and incubate at room temperature for 30 minutes to allow for inhibitor-enzyme binding.

-

Initiate the proteolytic reaction by adding 10 µL of the FRET substrate diluted in assay buffer to a final concentration of 150 nM.

-

Immediately transfer the plate to the fluorescence reader and begin kinetic monitoring of the fluorescence signal every 60 seconds for 25 minutes.

-

Calculate the reaction velocity (rate of fluorescence increase) from the linear phase of the reaction.

-

Normalize the reaction rates to the control wells to determine the percent inhibition for each compound concentration.

-

Plot percent inhibition versus the logarithm of compound concentration and fit the data using a four-parameter variable slope model to derive the IC50 value.

Visualization: NS3/4A Inhibition Assay Workflow

Caption: Workflow for determining NS3/4A protease IC50 using a FRET-based assay.

The HCV NS5B Polymerase: The Engine of Viral Genome Replication

The NS5B protein is the RNA-dependent RNA polymerase (RdRp) responsible for synthesizing new copies of the viral RNA genome.[4] This enzyme is the core component of the viral replication machinery. As mammalian cells lack a comparable RdRp, NS5B is a highly selective target for antiviral drugs, minimizing the potential for off-target effects.[3] Inhibitors are broadly classified as nucleoside/nucleotide inhibitors (NIs), which act as chain terminators, or non-nucleoside inhibitors (NNIs), which bind to allosteric sites to modulate enzyme activity.

Quantitative Data Profile: Hypothetical NS5B Inhibitor (HCV-IN-NS5B)

This table provides representative data for a hypothetical nucleoside inhibitor of NS5B.

| Parameter | Value | Assay Description |

| IC50 | 45 nM | NS5B Polymerase Activity Assay |

| EC50 | 180 nM | HCV Replicon Assay (Genotype 1b) |

| CC50 | > 50 µM | Cytotoxicity Assay in Huh-7 cells |

| Resistance Barrier | High | In vitro resistance selection studies |

Experimental Protocol: NS5B Polymerase Activity Assay

This protocol describes a biochemical assay to measure the incorporation of a radiolabeled nucleotide by the NS5B polymerase, allowing for the quantification of inhibitor potency.

Objective: To determine the IC50 of a test compound against NS5B polymerase activity.

1. Materials & Reagents:

-

Recombinant, purified HCV NS5B polymerase.

-

Biotinylated RNA template/primer duplex.

-

Assay Buffer: 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT.

-

[³³P]-GTP (radiolabeled nucleotide).

-

Unlabeled ATP, CTP, UTP, and GTP.

-

Streptavidin-coated FlashPlate®.

-

Stop Buffer: 100 mM EDTA.

-

Test compound serially diluted in DMSO.

2. Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add 1 µL of the diluted compound to the wells of a streptavidin-coated FlashPlate®.

-

Add 25 µL of a master mix containing the NS5B enzyme (final concentration ~10 nM) and the biotinylated RNA template/primer in assay buffer.

-

Pre-incubate the plate at 30°C for 20 minutes to facilitate compound binding.

-

Initiate the polymerase reaction by adding 25 µL of a nucleotide mix containing [³³P]-GTP and the other unlabeled nucleotides.

-

Incubate the reaction at 30°C for 90 minutes. During this time, the biotinylated primer is extended with radiolabeled GTP and binds to the streptavidin-coated plate.

-

Stop the reaction by adding 50 µL of Stop Buffer.

-

Wash the plate to remove unincorporated nucleotides.

-

Seal the plate and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value.

Visualization: The HCV Replication Complex and NS5B's Central Role

Caption: The central role of the NS5B polymerase within the HCV replication complex.

The HCV NS5A Protein: A Master Regulator of the Viral Life Cycle

NS5A is a phosphoprotein that lacks any known enzymatic activity but is nonetheless critical for the HCV life cycle. It plays a complex, dual role in both viral RNA replication and the assembly of new virions.[1][2][5] NS5A interacts with numerous viral and host cell proteins, acting as a central organizer of the replication complex and a mediator of virion production.[6] Inhibitors targeting NS5A are among the most potent antivirals ever developed, though their precise mechanism of action is still under investigation but is believed to involve disruption of these critical protein-protein interactions.

Quantitative Data Profile: Hypothetical NS5A Inhibitor (HCV-IN-NS5A)

The following table shows representative data for a pangenotypic, hypothetical NS5A inhibitor.

| Parameter | Value | Assay Description |

| EC50 | 35 pM | HCV Replicon Assay (Genotype 1b) |

| CC50 | > 20 µM | Cytotoxicity Assay in Huh-7 cells |

| Potency Spectrum | Pangenotypic | Sub-nanomolar activity against genotypes 1-6 |

| Resistance Barrier | Low | Resistance-associated substitutions emerge readily in vitro |

Experimental Protocol: HCV Replicon Assay

As NS5A has no enzymatic function, its inhibitors must be evaluated in a cell-based system. The HCV replicon assay is the gold standard for determining the potency (EC50) of NS5A inhibitors.

Objective: To determine the half-maximal effective concentration (EC50) of a test compound.

1. Materials & Reagents:

-

Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b with a luciferase reporter gene).

-

Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, 250 µg/mL G418 for selective pressure.

-

Test compound serially diluted in DMSO.

-

96-well, white, clear-bottom tissue culture plates.

-

Luciferase detection reagent (e.g., Bright-Glo™).

-

Luminometer.

-

Reagent for assessing cell viability (e.g., CellTiter-Glo®).

2. Procedure:

-

Plate the HCV replicon cells in 96-well plates at a density of 7,500 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Aspirate the old medium from the cells and add 100 µL of the medium containing the diluted compound.

-

Incubate the plates for 48 or 72 hours at 37°C in a humidified CO₂ incubator.

-

To measure inhibition of replication (EC50): a. Allow the plate to equilibrate to room temperature. b. Add 100 µL of luciferase detection reagent to each well. c. Incubate for 5 minutes on a plate shaker to ensure cell lysis. d. Measure the luminescence signal.

-

To measure cytotoxicity (CC50) on a parallel plate: a. Use a viability reagent that measures cellular ATP levels. b. Add the reagent according to the manufacturer's protocol and measure the resulting luminescence.

-

Calculate the percent inhibition of replication and the percent loss of cell viability relative to controls.

-

Determine the EC50 and CC50 values by fitting the data to a four-parameter logistic model.

Visualization: The Dual Roles of NS5A in the HCV Life Cycle

Caption: The phosphorylation-dependent switch of NS5A function from RNA replication to virion assembly.

References

- 1. Understanding the hepatitis C virus life cycle paves the way for highly effective therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Core as a Novel Viral Target for Hepatitis C Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of HCV Life Cycle with a Special Focus on Current and Possible Future Antiviral Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Subversion of Cell Signaling Pathways by Hepatitis C Virus Nonstructural 5A Protein via Interaction with Grb2 and P85 Phosphatidylinositol 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Discovery and Synthesis of HCV-IN-36: A Potent HCV Entry Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

HCV-IN-36, also identified as compound (S)-3h, has emerged as a promising, orally active, and potent inhibitor of Hepatitis C Virus (HCV) entry into host cells. This technical guide provides a comprehensive overview of its discovery, detailed synthesis, and biological evaluation, tailored for professionals in the field of virology and drug development.

Discovery and Rationale

This compound was developed through a focused drug discovery program aimed at identifying novel inhibitors of HCV entry, a critical and still untargeted step in the viral lifecycle. The research, published in the Journal of Medicinal Chemistry in 2022, built upon a previously identified HCV entry inhibitor, L0909. Through systematic chemical space exploration and structure-activity relationship (SAR) studies, a new chemical scaffold, 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile, was designed. This led to the synthesis of a series of derivatives, among which this compound ((S)-3h) exhibited superior anti-HCV activity at low nanomolar concentrations.

Quantitative Biological Data

The biological activity of this compound and its related compounds was rigorously assessed through a series of in vitro assays. The key quantitative data are summarized in the tables below for clear comparison.

Table 1: In Vitro Anti-HCV Activity and Cytotoxicity of this compound and Key Analogs [1]

| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index (SI = CC50/EC50) |

| This compound ((S)-3h) | 0.016 | 8.78 | 548.75 |

| L0909 (Reference) | >10 | >50 | - |

| 3d | 0.021 | 12.35 | 588.10 |

| 3i | 0.018 | 9.87 | 548.33 |

Table 2: Pharmacokinetic Properties of Key Compounds in Rats

| Compound | Tmax (h) | Cmax (ng/mL) | AUC (0-t) (ng·h/mL) | T1/2 (h) |

| 3d | 4.0 | 256.3 | 4321.5 | 10.2 |

| 3i | 6.0 | 312.8 | 5678.9 | 12.5 |

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted in the discovery and evaluation of this compound.

Synthesis of this compound ((S)-3h)

The synthesis of this compound is a multi-step process. The general scheme is outlined below, followed by a detailed protocol for the final step.

General Synthetic Scheme:

Caption: General synthetic workflow for this compound.

Detailed Protocol for the Final Coupling Step:

To a solution of Intermediate 1 (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere at 0 °C, was added triethylamine (2.0 eq). The mixture was stirred for 10 minutes, after which a solution of (S)-bis(4-fluorophenyl)methanol (1.2 eq) in DCM (5 mL) was added dropwise. The reaction mixture was allowed to warm to room temperature and stirred for 16 hours. Upon completion, the reaction was quenched with water and the organic layer was separated. The aqueous layer was extracted with DCM (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by silica gel column chromatography (Eluent: Ethyl acetate/Hexane gradient) to afford this compound ((S)-3h) as a white solid.

HCV Pseudoparticle (HCVpp) Entry Assay

This assay is crucial for determining the inhibitory effect of compounds on the HCV entry process.

Caption: Workflow of the HCV pseudoparticle entry assay.

Protocol:

-

Cell Seeding: Huh7.5 cells were seeded at a density of 1 x 10^4 cells/well in 96-well white, clear-bottom plates and incubated overnight at 37 °C in a 5% CO2 incubator.

-

Compound Preparation: A serial dilution of this compound was prepared in Dulbecco's Modified Eagle Medium (DMEM).

-

Treatment and Infection: The cell culture medium was removed, and the cells were pre-incubated with the diluted compounds for 1 hour at 37 °C. Subsequently, HCV pseudoparticles (HCVpp) harboring a luciferase reporter gene were added to each well.

-

Incubation: The plates were incubated for 48-72 hours at 37 °C.

-

Luciferase Assay: After incubation, the medium was aspirated, and the cells were lysed. Luciferase activity was measured using a commercial luciferase assay system according to the manufacturer's instructions.

-

Data Analysis: The half-maximal effective concentration (EC50) was calculated by fitting the dose-response curves using non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

To determine the cytotoxic effects of the compounds, a standard MTT assay was performed.

Caption: Workflow of the MTT cytotoxicity assay.

Protocol:

-

Cell Seeding: Huh7.5 cells were seeded in 96-well plates as described for the HCVpp assay.

-

Compound Treatment: Cells were treated with a serial dilution of this compound and incubated for 48 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours at 37 °C.

-

Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The half-maximal cytotoxic concentration (CC50) was determined from the dose-response curves.

Mechanism of Action

Further mechanistic studies, including surface plasmon resonance (SPR) experiments, have suggested that this class of compounds may exert their antiviral effect by directly targeting the HCV E1 envelope protein. This interaction is believed to inhibit the fusion of the viral and host cell membranes, a critical step for the virus to deliver its genetic material into the cytoplasm.

Caption: Proposed mechanism of action for this compound.

Conclusion

This compound represents a significant advancement in the development of HCV entry inhibitors. Its high potency, good selectivity, and favorable pharmacokinetic profile make it a strong candidate for further preclinical and clinical development. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to build upon in the ongoing effort to develop novel and effective therapies for Hepatitis C.

References

Overview of Key HCV Drug Targets and Inhibitor Classes

I'm sorry, but I was unable to find any information about a compound specifically named "HCV-IN-36" in the provided search results. It is possible that this is a very new or internal designation for a compound that is not yet widely reported in publicly available scientific literature.

To provide a comprehensive technical guide on the structural activity relationship (SAR) of its analogs, I would require specific information about the core structure of this compound and data from studies on its analogs.

However, I can provide a general framework and detailed methodologies that are commonly used in the study of HCV inhibitors, which would be directly applicable to the investigation of this compound and its analogs. This guide will cover:

-

Common Scaffolds and SAR of known HCV Inhibitors: A brief overview of well-characterized classes of HCV inhibitors to provide context.

-

Experimental Protocols: Detailed descriptions of the key assays used to evaluate the efficacy and properties of potential HCV drugs.

-

Data Presentation: A template for how to structure and present SAR data for clear comparison.

-

Visualization of Key Processes: Diagrams illustrating the HCV life cycle and a typical drug discovery workflow.

This information will equip researchers, scientists, and drug development professionals with the necessary background and protocols to initiate or advance their research on novel HCV inhibitors like this compound.

The hepatitis C virus presents several key proteins that are essential for its replication and are therefore attractive targets for antiviral therapy.[1][2] Understanding the SAR of existing inhibitors for these targets can provide valuable insights for the development of new compounds like this compound.

The primary targets for direct-acting antivirals (DAAs) are:

-

NS3/4A Protease: This enzyme is crucial for processing the HCV polyprotein into functional viral proteins.[1] Inhibitors are often peptidomimetic and target the enzyme's active site.[3]

-

NS5B RNA-Dependent RNA Polymerase: This enzyme is responsible for replicating the viral RNA genome.[4][5] Inhibitors can be classified as:

-

NS5A Protein: This protein is involved in both viral replication and the assembly of new virus particles.[8][9] The exact mechanism of NS5A inhibitors is still under investigation, but they are known to be highly potent.[2]

Experimental Protocols for Evaluation of HCV Inhibitors

Detailed and reproducible experimental protocols are the cornerstone of any SAR study. Below are methodologies for key assays used to characterize HCV inhibitors.

HCV Replicon Assay

This cell-based assay is the primary method for determining the antiviral activity of a compound.[8][10] It utilizes human hepatoma cell lines (e.g., Huh-7) that contain a subgenomic or full-length HCV RNA that can replicate autonomously.[10]

Principle: The replicon RNA often contains a reporter gene, such as luciferase, which allows for the quantification of viral replication.[11] A decrease in reporter gene activity in the presence of a compound indicates inhibition of HCV replication.

Detailed Protocol (Example):

-

Cell Seeding: Seed Huh-7 cells harboring an HCV replicon with a luciferase reporter in 96-well plates at a density of 1 x 10^4 cells/well.[11]

-

Compound Treatment: The following day, treat the cells with serial dilutions of the test compounds (e.g., this compound analogs). Include a positive control (a known HCV inhibitor) and a negative control (DMSO vehicle).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.

-

Luciferase Assay: Add a luciferase assay reagent (e.g., Bright-Glo) to the wells and measure the luminescence using a plate reader.

-

Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits HCV replication by 50%.

Cytotoxicity Assay

It is crucial to assess whether the observed antiviral activity is due to specific inhibition of the virus or general cellular toxicity.

Principle: This assay measures the viability of cells in the presence of the test compound. Common methods include MTT or MTS assays, which measure mitochondrial activity, or assays that measure ATP levels (e.g., CellTiter-Glo).

Detailed Protocol (Example using MTS):

-

Cell Seeding and Treatment: Follow the same procedure as the replicon assay, using the parental Huh-7 cell line that does not contain the HCV replicon.

-

Incubation: Incubate for the same duration as the replicon assay.

-

MTS Assay: Add the MTS reagent to each well and incubate for 1-4 hours.

-

Measurement: Measure the absorbance at 490 nm.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

-

Selectivity Index (SI): The SI is a critical parameter for evaluating the therapeutic potential of a compound and is calculated as CC50 / EC50. A higher SI value indicates greater selectivity for the viral target.

In Vitro Enzyme Inhibition Assays

If the molecular target of this compound is known (e.g., NS3/4A protease or NS5B polymerase), in vitro enzyme assays can be used to determine the compound's direct inhibitory activity.

Example Protocol for NS5B Polymerase Inhibition Assay: [12]

-

Reaction Mixture: Prepare a reaction mixture containing purified recombinant NS5B polymerase, a synthetic RNA template, ribonucleotides (including a radiolabeled or fluorescently labeled nucleotide), and the test compound at various concentrations.[13]

-

Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at the optimal temperature (e.g., 30°C) for a specified time (e.g., 1-2 hours).

-

Termination: Stop the reaction by adding a quenching solution (e.g., EDTA).

-

Detection: Capture the newly synthesized RNA on a filter and quantify the incorporated labeled nucleotide using a scintillation counter or fluorescence reader.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that inhibits enzyme activity by 50%.

Data Presentation for Structural Activity Relationship (SAR) Studies

A well-structured table is essential for comparing the activity of different analogs and deriving meaningful SAR.

Table 1: Structural Activity Relationship of this compound Analogs

| Compound ID | R1 Group | R2 Group | R3 Group | EC50 (nM) | CC50 (µM) | SI (CC50/EC50) | NS5B IC50 (nM) |

| This compound | -H | -Cl | -CH3 | Data | Data | Data | Data |

| Analog 1 | -F | -Cl | -CH3 | Data | Data | Data | Data |

| Analog 2 | -H | -Br | -CH3 | Data | Data | Data | Data |

| Analog 3 | -H | -Cl | -CF3 | Data | Data | Data | Data |

| ... | ... | ... | ... | ... | ... | ... | ... |

This table should be populated with the specific chemical modifications and the corresponding biological data for each analog of this compound.

Visualization of Key Concepts

Diagrams are powerful tools for illustrating complex biological processes and experimental workflows.

The Hepatitis C Virus Life Cycle

This diagram outlines the key stages of the HCV life cycle within a host hepatocyte, highlighting the points of action for different classes of antiviral drugs.

Caption: The HCV life cycle and targets of direct-acting antivirals.

Workflow for SAR Study of HCV Inhibitors

This diagram illustrates the logical flow of experiments in a typical SAR study for novel HCV inhibitors.

Caption: A typical workflow for a structural activity relationship study.

Conclusion

While specific data for "this compound" is not publicly available, this guide provides a robust framework for conducting a thorough investigation into its structural activity relationship and that of its analogs. By following the detailed experimental protocols, structuring the data as suggested, and understanding the broader context of HCV drug discovery, researchers can effectively advance their programs aimed at developing novel and potent therapies for hepatitis C. The provided visualizations of the HCV life cycle and a standard SAR workflow serve as valuable conceptual aids in this complex and critical area of research.

References

- 1. Understanding the hepatitis C virus life cycle paves the way for highly effective therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NS5B inhibitor - Wikipedia [en.wikipedia.org]

- 8. Identification of Hepatitis C Virus NS5A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Overview of HCV Life Cycle with a Special Focus on Current and Possible Future Antiviral Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Experimental models for hepatitis C virus (HCV): New opportunities for combating hepatitis C | Annals of Hepatology [elsevier.es]

- 11. Novel Cell-Based Hepatitis C Virus Infection Assay for Quantitative High-Throughput Screening of Anti-Hepatitis C Virus Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

Technical Guide: The Impact of Entry Inhibitors on Hepatitis C Virus (HCV) Glycoproteins E1 and E2

Disclaimer: Initial searches for the specific compound "HCV-IN-36" did not yield any publicly available scientific data. Therefore, this document serves as an in-depth technical guide on the effects of well-characterized Hepatitis C Virus (HCV) entry inhibitors that target the viral glycoproteins E1 and E2. The data and protocols presented are representative of the methodologies used to evaluate such compounds and provide a framework for understanding their mechanism of action.

Introduction: The Role of E1 and E2 Glycoproteins in HCV Entry

The Hepatitis C virus is an enveloped, single-stranded RNA virus. Its envelope is embedded with two glycoproteins, E1 and E2, which are essential for the virus's lifecycle, specifically for entry into host cells.[1] These glycoproteins form a non-covalent heterodimer (E1E2) on the surface of the virion.[2][3][4]

The entry of HCV into a hepatocyte is a complex, multi-step process:

-

Attachment: The virion initially attaches to the host cell surface.

-

Receptor Binding: The E2 glycoprotein is primarily responsible for binding to a series of cellular receptors, including CD81, scavenger receptor class B type I (SR-BI), claudin-1 (CLDN1), and occludin (OCLN).[5][6]

-

Internalization: Following receptor engagement, the virus is internalized via clathrin-mediated endocytosis.[7]

-

Fusion: The acidic environment of the endosome triggers conformational changes in the E1E2 complex, leading to the fusion of the viral envelope with the endosomal membrane. E1 is believed to be the fusogenic subunit in this process.[1][7] This fusion event releases the viral RNA into the cytoplasm, initiating replication.

Given their critical role in the initial stages of infection, the E1 and E2 glycoproteins are primary targets for the development of antiviral therapies, including small molecules, peptides, and neutralizing antibodies.[1][2][8] These inhibitors aim to block viral entry by interfering with receptor binding or membrane fusion.[1][9]

Quantitative Data: Efficacy of Representative E1/E2 Inhibitors

The efficacy of inhibitors targeting HCV E1/E2 is typically quantified by their ability to block viral entry in cell culture models. The most common assay utilizes HCV pseudoparticles (HCVpp), which are non-replicative retroviral cores carrying the HCV E1 and E2 glycoproteins on their surface.[10][11][12] Inhibition is measured by a reduction in the reporter gene expression (e.g., luciferase) within the target cells.

Below are tables summarizing representative quantitative data for different classes of E1/E2 inhibitors.

Table 1: Peptide-Based Inhibitors

| Inhibitor Class | Target | Assay Type | Efficacy Metric | Value | Genotype | Reference |

| E2-derived Peptides | E1 and E2 | HCVcc (Jc1) | ED50 | ~5 nM | 2a | [13] |

| E2-derived Peptides | E1 and E2 | HCVcc (chimeric) | % Inhibition | 75-80% | 1a/2a, 1b/2a | [13] |

Table 2: Antibody-Based Inhibitors

| Inhibitor | Target | Assay Type | Efficacy Metric | Value | Genotype | Reference |

| Anti-E2 mAb | E2 Glycoprotein | HCVpp | 50% Reduction | 1.5 ± 1 µg | 3a | [5] |

| Anti-CD81 mAb | CD81 Receptor | HCVpp | 50% Reduction | 0.8 ± 1 µg | 3a | [5] |

| Anti-CD81 mAb | HCVpp | % Inhibition | >90% | 3 ± 1 µg | 3a | [5] |

Table 3: Natural Product Inhibitors

| Inhibitor | Target Step | Assay Type | Efficacy Metric | Value (µM) | Genotype | Reference |

| Cynaropicrin | Viral Entry | HCVcc (Luc-Jc1) | EC50 | Low µM range | 2a | [14] |

| Grosheimol | Viral Entry | HCVcc (Luc-Jc1) | EC50 | Low µM range | 2a | [14] |

Table 4: Aptamer-Based Inhibitors

| Inhibitor | Target | Assay Type | Efficacy Metric | Value (nM) | Genotype | Reference |

| Aptamer E1E2-6 | E2 Glycoprotein | HCVcc (JFH1) | EC50 | 62.37 nM | 2a | [15] |

| Aptamer E1E2-5 | E2 Glycoprotein | HCVcc (JFH1) | EC50 | 84.63 nM | 2a | [15] |

Experimental Protocols

HCV Pseudoparticle (HCVpp) Entry Assay

This assay is the gold standard for studying HCV entry and its inhibition. It relies on producing retroviral particles (e.g., from MLV or HIV) that lack their own envelope protein but incorporate the HCV E1 and E2 glycoproteins and contain a reporter gene like luciferase.[10][11][16]

Protocol Steps:

-

Production of HCVpp:

-

HEK293T cells are seeded in 6-well plates or 10 cm dishes.[11]

-

Cells are co-transfected with three plasmids:

-

Transfection is typically performed using a lipid-based reagent like Lipofectamine 2000 or the calcium-phosphate method.[11][17]

-

The supernatant containing the released HCVpp is harvested 48-72 hours post-transfection, clarified by centrifugation, and can be stored at -80°C.

-

-

Inhibition and Infection:

-

Hepatoma cells (e.g., Huh7) are seeded in 96-well plates.

-

The test inhibitor (e.g., this compound) is serially diluted.

-

HCVpp supernatant is pre-incubated with the diluted inhibitor for approximately 1 hour at 37°C.[13]

-

The growth medium is removed from the Huh7 cells, and the HCVpp-inhibitor mixture is added.[11]

-

Cells are incubated for 4-6 hours to allow for viral entry.[11]

-

-

Quantification of Entry:

-

After the infection period, the inoculum is replaced with fresh growth medium.

-

Cells are incubated for another 72 hours to allow for the expression of the reporter gene.[11]

-

Cells are lysed, and the luciferase substrate is added.

-

Luminescence is measured using a luminometer, which is proportional to the level of viral entry.[11]

-

The percentage of inhibition is calculated relative to a control (e.g., DMSO-treated) infection. EC50/IC50 values are determined from the dose-response curve.

-

Co-Immunoprecipitation (Co-IP) for E1-E2 Interaction

This technique is used to determine if a compound disrupts the interaction between the E1 and E2 glycoproteins.

Protocol Steps:

-

Cell Lysis:

-

Cells expressing E1 and E2 (e.g., transfected HEK293T cells) are treated with the test inhibitor for a specified time.

-

Cells are washed with cold PBS and lysed in a non-denaturing lysis buffer containing protease inhibitors.

-

The cell lysate is cleared by centrifugation to remove cellular debris.

-

-

Immunoprecipitation:

-

An antibody targeting one of the proteins (e.g., an anti-E2 antibody) is added to the cleared lysate and incubated for several hours at 4°C to form an antibody-antigen complex.

-

Protein A/G-conjugated beads are added to the mixture and incubated to capture the antibody-antigen complex.

-

The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.

-

-

Analysis:

-

The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

The eluted proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

A Western blot is performed using an antibody against the other protein of interest (e.g., anti-E1 antibody) to detect its presence. The presence of an E1 signal indicates that it was bound to E2. The reduction of this signal in inhibitor-treated samples would suggest the compound disrupts the E1-E2 interaction.

-

Visualizations: Pathways and Workflows

HCV Entry Pathway and Inhibition

Caption: Mechanism of HCV entry and points of intervention for inhibitors targeting E1/E2.

Experimental Workflow: HCVpp Inhibition Assay

Caption: Workflow for assessing HCV entry inhibition using the pseudoparticle (HCVpp) assay.

Logical Relationship of Inhibitor Action

Caption: Logical flow from inhibitor binding to the reduction of HCV infection.

References

- 1. What are HCV E1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. HCV Glycoproteins: Assembly of a Functional E1–E2 Heterodimer - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of HCV 3a genotype entry through Host CD81 and HCV E2 antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Preventive Vaccines for Hepatitis C Virus E1/E2 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. What are HCV E2 inhibitors and how do they work? [synapse.patsnap.com]

- 10. Standardized Method for the Study of Antibody Neutralization of HCV Pseudoparticles (HCVpp) | Springer Nature Experiments [experiments.springernature.com]

- 11. Standardized Method for the Study of Antibody Neutralization of HCV Pseudoparticles (HCVpp) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scilit.com [scilit.com]

- 13. researchgate.net [researchgate.net]

- 14. Pan-genotypic Hepatitis C Virus Inhibition by Natural Products Derived from the Wild Egyptian Artichoke - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of Hepatitis C Virus Infection by DNA Aptamer against Envelope Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Detection of Neutralizing Antibodies with HCV Pseudoparticles (HCVpp) | Springer Nature Experiments [experiments.springernature.com]

- 17. Generation of fluorescent HCV pseudoparticles to study early viral entry events- involvement of Rab1a in HCV entry - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Role of HCV Fusion Inhibitors in Blocking Viral Entry: A Technical Guide Featuring Chlorcyclizine (CCZ)

Disclaimer: Information regarding a specific compound designated "HCV-IN-36" is not available in publicly accessible scientific literature. This guide will therefore focus on a well-characterized Hepatitis C Virus (HCV) fusion inhibitor, Chlorcyclizine (CCZ) , to illustrate the principles and methodologies relevant to the study of this class of antiviral agents. This document is intended for researchers, scientists, and drug development professionals.

Introduction to HCV Entry and Fusion

The entry of Hepatitis C Virus into host hepatocytes is a complex, multi-step process that represents a critical target for antiviral intervention. The process begins with the attachment of the viral particle to the cell surface, mediated by interactions between viral envelope glycoproteins (E1 and E2) and various host cell receptors. Following attachment, the virus is internalized into the cell through clathrin-mediated endocytosis. The acidic environment of the endosome triggers conformational changes in the E1 and E2 glycoproteins, leading to the fusion of the viral envelope with the endosomal membrane. This fusion event is essential for the release of the viral RNA into the cytoplasm, initiating viral replication.[1][2][3][4]

HCV entry inhibitors are a class of antiviral compounds that disrupt this process, thereby preventing the virus from establishing an infection.[1][2][3] These inhibitors can act at various stages of the entry cascade, including receptor binding, endocytosis, or membrane fusion.

Mechanism of Action of Chlorcyclizine (CCZ)

Chlorcyclizine (CCZ) is an over-the-counter antihistamine that has been identified as a potent inhibitor of HCV entry.[1][5] Unlike many other antivirals that target viral replication enzymes, CCZ acts at the late stage of viral entry by specifically inhibiting the membrane fusion process.[1][5]

Research has shown that CCZ directly targets the HCV E1 envelope glycoprotein.[5][6] Specifically, it is believed to interact with a hydrophobic pocket adjacent to the putative fusion peptide of E1.[5][6] This interaction is thought to stabilize the E1-E2 heterodimer in its pre-fusion conformation, preventing the low pH-triggered conformational changes necessary for the insertion of the fusion peptide into the endosomal membrane. By blocking these conformational rearrangements, CCZ effectively halts the fusion of the viral and host membranes, trapping the virus within the endosome and preventing the release of its genetic material into the cytoplasm.[5][6]

Quantitative Data for Chlorcyclizine (CCZ)

The antiviral activity of CCZ against HCV has been quantified in various in vitro studies. The following table summarizes key potency and toxicity data.

| Compound | Target | Assay System | EC50 | CC50 | Selectivity Index (SI) | Genotype | Reference |

| Chlorcyclizine (CCZ) | E1 Glycoprotein | HCVpp | 0.0331 µM | 25.1 µM | >750 | 1a/1b | [7] |

| Chlorcyclizine (CCZ) | NPC1L1 | - | 2.3 nM (IC50) | > 15 µM | >6500 | - | [7] |

EC50 (Half-maximal Effective Concentration): The concentration of the drug that inhibits 50% of the viral activity. CC50 (Half-maximal Cytotoxic Concentration): The concentration of the drug that causes 50% cell death. Selectivity Index (SI): The ratio of CC50 to EC50, indicating the therapeutic window of the compound.

Experimental Protocols

The characterization of HCV fusion inhibitors like CCZ involves a series of in vitro assays to determine their potency, mechanism of action, and specificity.

HCV Pseudoparticle (HCVpp) Entry Assay

This is a primary screening assay to identify inhibitors of HCV entry.[8][9]

-

Principle: Retroviral core particles (e.g., from HIV-1 or MLV) are engineered to display functional HCV E1 and E2 glycoproteins on their surface and to carry a reporter gene (e.g., luciferase or GFP). These pseudoparticles can infect hepatoma cells in a single round of entry, and the level of infection is quantified by measuring the reporter gene expression.

-

Methodology:

-

HCVpp Production: Co-transfect producer cells (e.g., HEK293T) with plasmids encoding the retroviral core proteins, the reporter gene, and the HCV E1/E2 glycoproteins.

-

Cell Culture: Plate target hepatoma cells (e.g., Huh7) in 96-well plates.

-

Inhibition Assay: Pre-incubate the cells with serial dilutions of the test compound (e.g., CCZ) for a specified time.

-

Infection: Add the HCVpp supernatant to the cells and incubate for several hours.

-

Reporter Gene Measurement: After 48-72 hours, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

-

Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition against the compound concentration.

-

Time-of-Addition Assay

This assay helps to pinpoint the stage of the viral entry process that is inhibited by the compound.[10][11]

-

Principle: The inhibitor is added at different time points relative to the infection of cells with HCVpp or infectious HCV (HCVcc). The effectiveness of the inhibitor at different time points reveals whether it acts on an early (e.g., binding) or late (e.g., fusion) stage of entry.

-

Methodology:

-

Cell Preparation: Seed target cells in a multi-well plate.

-

Synchronized Infection: Pre-cool the cells and allow the virus to bind at 4°C for 1-2 hours. This synchronizes the infection.

-

Temperature Shift: Shift the temperature to 37°C to initiate viral entry and fusion.

-

Compound Addition: Add the inhibitor at various time points before and after the temperature shift.

-

Quantification: After 48-72 hours, quantify the level of infection as described in the HCVpp assay.

-

Analysis: A compound that inhibits fusion will be effective even when added after the virus has bound to the cell surface but before the low-pH-triggered fusion event in the endosome.

-

Cell-Based Fusion Assay

This assay directly measures the ability of a compound to inhibit membrane fusion.

-

Principle: One population of cells is engineered to express the HCV E1 and E2 glycoproteins, while a second population of target cells expresses a reporter gene under the control of a promoter that is activated upon cell-cell fusion (e.g., a T7 promoter-driven reporter and T7 polymerase in the respective cell populations).

-

Methodology:

-

Cell Preparation: Co-culture the two cell populations.

-

Compound Treatment: Treat the co-culture with the test compound.

-

Fusion Induction: Trigger fusion by briefly exposing the cells to a low-pH buffer to mimic the endosomal environment.

-

Reporter Measurement: Measure the reporter gene expression, which is proportional to the extent of cell-cell fusion.

-

Analysis: A decrease in reporter signal in the presence of the compound indicates inhibition of fusion.

-

Visualizations

HCV Entry and Fusion Signaling Pathway

Caption: HCV entry pathway and the site of action for a fusion inhibitor.

Experimental Workflow for HCV Fusion Inhibitor Screening

Caption: Workflow for the discovery and characterization of HCV fusion inhibitors.

References

- 1. Entry inhibitors: New advances in HCV treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Entry inhibitors: New advances in HCV treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are HCV entry inhibitors and how do they work? [synapse.patsnap.com]

- 4. Hepatitis C Virus Entry: Protein Interactions and Fusion Determinants Governing Productive Hepatocyte Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chlorcyclizine Inhibits Viral Fusion of Hepatitis C Virus Entry by Directly Targeting HCV Envelope Glycoprotein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chlorcyclizine-inhibits-viral-fusion-of-hepatitis-c-virus-entry-by-directly-targeting-hcv-envelope-glycoprotein-1 - Ask this paper | Bohrium [bohrium.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Screening of small-molecule compounds as inhibitors of HCV entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Novel Small Molecule Inhibitor of Hepatitis C Virus Entry | PLOS Pathogens [journals.plos.org]

- 11. A Novel Small Molecule Inhibitor of Hepatitis C Virus Entry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for HCV-IN-36 in Viral Entry Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C Virus (HCV) infection remains a significant global health challenge, necessitating the development of novel antiviral therapeutics. The entry of HCV into host hepatocytes is a complex, multi-step process involving various viral and host factors, making it an attractive target for antiviral intervention. HCV-IN-36 is a potent and orally active small molecule inhibitor of HCV entry. These application notes provide detailed protocols for utilizing this compound in standard viral entry assays to characterize its antiviral activity and mechanism of action.

This compound, also identified as compound (S)-3h, has demonstrated excellent antiviral activity with a half-maximal effective concentration (EC50) of 0.016 μM and a half-maximal cytotoxic concentration (CC50) of 8.78 μM.[1] Preliminary studies suggest that this compound may exert its effect by targeting the HCV E1 envelope glycoprotein, a key player in the viral fusion process.

Data Presentation

The following tables summarize the known in vitro activity of this compound. Researchers should generate their own dose-response data to confirm these values in their specific assay systems.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound

| Compound | HCV Assay System | EC50 (μM) | CC50 (μM) | Selectivity Index (SI = CC50/EC50) |

| This compound | HCVcc (Jc1) | 0.016 | 8.78 | >548 |

Data sourced from MedchemExpress, citing Wang Y, et al. J Med Chem. 2022.[1]

Experimental Protocols

Two primary assay systems are employed to evaluate HCV entry inhibitors: the HCV pseudoparticle (HCVpp) system, which assesses the function of viral envelope glycoproteins in a single round of entry, and the infectious cell culture-derived HCV (HCVcc) system, which utilizes authentic infectious virus.

Protocol 1: HCV Pseudoparticle (HCVpp) Entry Assay

This assay measures the ability of this compound to inhibit the entry of retroviral particles pseudotyped with HCV E1 and E2 glycoproteins. Entry is quantified by the activity of a reporter gene (e.g., luciferase) delivered to the target cells.[2][3]

Materials:

-

HEK293T cells

-

Huh-7 or Hep3B human hepatoma cells

-

HCVpp expressing E1/E2 from a specific HCV genotype

-

Control pseudoparticles (e.g., VSV-G-pseudotyped particles)

-

This compound (dissolved in DMSO)

-

Cell culture medium (DMEM, high glucose, with 10% FBS, penicillin/streptomycin)

-

Luciferase assay reagent

-

96-well white, flat-bottom tissue culture plates

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed Huh-7 cells in a white, flat-bottom 96-well plate at a density of 1.5 x 10^4 cells per well in 100 μL of complete culture medium.

-

Incubate overnight at 37°C with 5% CO2 to allow for cell adherence.[2]

-

-

Compound Preparation and Incubation:

-

Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%. Include a vehicle control (DMSO only).

-

On the day of infection, remove the culture medium from the Huh-7 cells.

-

-

Infection:

-

Post-Infection:

-

After the incubation period, remove the virus/compound inoculum and replace it with 150 μL of fresh complete culture medium.

-

Incubate the plate for 72 hours at 37°C with 5% CO2.[2]

-

-

Luciferase Assay:

-

After 72 hours, remove the culture medium and add 50 μL of 1x cell lysis buffer to each well.

-

Incubate at room temperature for 15 minutes with gentle shaking.

-

Add 50 μL of luciferase assay reagent to each well.

-

Immediately measure the luminescence using a luminometer, expressed as Relative Light Units (RLU).[2][3]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the log of the compound concentration and determine the EC50 value using non-linear regression analysis.

-

Protocol 2: Cell Culture-Derived HCV (HCVcc) Infection Assay

This assay evaluates the effect of this compound on the entire viral life cycle, using infectious HCV particles. To specifically assess the effect on viral entry, the compound is typically added at the time of infection and then washed out.

Materials:

-

Huh-7.5.1 cells

-

HCVcc (e.g., Jc1 strain) stock with a known titer

-

This compound (dissolved in DMSO)

-

Cell culture medium (DMEM, high glucose, with 10% FBS, penicillin/streptomycin)

-

Primary antibody against an HCV protein (e.g., NS5A)

-

Fluorescently labeled secondary antibody

-

DAPI nuclear stain

-

96-well imaging plates

-

High-content imaging system or fluorescence microscope

Procedure:

-

Cell Seeding:

-

Seed Huh-7.5.1 cells into a 96-well imaging plate at a density of 1 x 10^4 cells per well.

-

Incubate overnight at 37°C with 5% CO2.

-

-

Infection and Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Pre-incubate the HCVcc stock (at a multiplicity of infection, MOI, of 0.05-0.1) with the diluted this compound for 1 hour at 37°C.

-

Remove the medium from the cells and add the virus/compound mixture.

-

Incubate for 4 hours at 37°C to allow for viral entry.

-

-

Post-Infection Wash:

-

After the 4-hour incubation, carefully aspirate the inoculum.

-

Wash the cells three times with PBS to remove unbound virus and compound.

-

Add 150 μL of fresh complete culture medium to each well.

-

Incubate for 48-72 hours at 37°C with 5% CO2.

-

-

Immunofluorescence Staining:

-

After the incubation period, fix the cells with 4% paraformaldehyde for 20 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block with 3% BSA in PBS for 1 hour.

-

Incubate with the primary antibody (e.g., anti-NS5A) overnight at 4°C.[4]

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.[4]

-

-

Imaging and Analysis:

-

Acquire images using a high-content imaging system or fluorescence microscope.

-

Quantify the number of infected cells (positive for NS5A staining) and the total number of cells (DAPI-stained nuclei).

-

Calculate the percentage of infected cells for each compound concentration.

-

Determine the EC50 value by plotting the percentage of infection against the log of the compound concentration.

-

Visualizations

HCV Entry Signaling Pathway and Inhibition by this compound

The entry of HCV into a hepatocyte is a highly orchestrated process involving several host factors. This compound is believed to interfere with an early stage of this pathway, potentially by binding to the viral E1 glycoprotein and inhibiting membrane fusion.

Caption: Proposed mechanism of HCV entry and inhibition by this compound.

Experimental Workflow for this compound Evaluation

The following diagram outlines the general workflow for testing the efficacy of this compound in a viral entry assay.

Caption: General workflow for evaluating this compound in viral entry assays.

References

- 1. Hepatitis C Workup: Approach Considerations, Hepatitis C Antibody Test, Qualitative and Quantitative Assays for HCV RNA [emedicine.medscape.com]

- 2. Standardized Method for the Study of Antibody Neutralization of HCV Pseudoparticles (HCVpp) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.eur.nl [pure.eur.nl]

- 4. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for HCV-IN-36: An Experimental NS5A Inhibitor for Antiviral Screening

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Hepatitis C Virus (HCV) infection is a significant global health concern, leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The discovery of direct-acting antivirals (DAAs) has revolutionized HCV treatment. A key target for these DAAs is the nonstructural protein 5A (NS5A), a multifunctional phosphoprotein essential for HCV RNA replication and virion assembly.[1][2][3][4][5] NS5A does not have any known enzymatic activity but acts as a critical regulator of the viral life cycle through its interactions with other viral and host proteins.[2][4] Inhibitors of NS5A are potent antivirals that can block both the formation of the viral replication complex and the assembly of new virus particles.[1][6][7]

HCV-IN-36 is a novel, potent, and selective investigational inhibitor of the HCV NS5A protein. These application notes provide a comprehensive guide for the in vitro evaluation of this compound's antiviral activity and cytotoxicity using established cell-based assays. The protocols detailed herein are designed for researchers, scientists, and drug development professionals engaged in antiviral screening and the characterization of potential HCV therapeutics.

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound have been evaluated in stable human hepatoma (Huh-7) cell lines containing HCV subgenomic replicons. The half-maximal effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50) were determined to assess the potency and safety profile of the compound. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the therapeutic window.[8]

| Assay | HCV Genotype | Cell Line | Parameter | Value |

| HCV Replicon Assay | 1b (Con1) | Huh-7 | EC50 | 0.05 nM |

| HCV Replicon Assay | 1a (H77) | Huh-7 | EC50 | 0.12 nM |

| HCV Replicon Assay | 2a (JFH-1) | Huh-7 | EC50 | 0.08 nM |

| Cytotoxicity Assay | N/A | Huh-7 | CC50 | > 10 µM |

| Calculated Parameter | Selectivity Index (SI = CC50/EC50) for Genotype 1b | > 200,000 |

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound.

Signaling Pathways and Experimental Workflow

HCV Life Cycle and a Model for NS5A Inhibition

The following diagram illustrates the key stages of the Hepatitis C Virus life cycle and highlights the dual inhibitory action of NS5A inhibitors like this compound on viral RNA replication and virion assembly.

Caption: HCV Life Cycle and NS5A Inhibitor Action.

Experimental Workflow for Antiviral Screening

This diagram outlines the sequential steps for determining the EC50 and CC50 of this compound.

Caption: Workflow for this compound Antiviral Evaluation.

Experimental Protocols

Protocol 1: Determination of Antiviral Activity (EC50) using a Luciferase-Based HCV Replicon Assay

This protocol describes the method to determine the concentration of this compound that inhibits HCV replication by 50% in a stable HCV replicon cell line.[9][10][11][12]

Materials:

-

Huh-7 cell line stably maintaining an HCV subgenomic replicon with a luciferase reporter gene (e.g., Huh-7-Luc-Neo ET).

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 250 µg/mL G418.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

96-well white, clear-bottom tissue culture plates.

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).

-

Luminometer.

Procedure:

-

Cell Seeding:

-

Trypsinize and resuspend the Huh-7-Luc-Neo ET cells in complete DMEM (without G418).

-

Seed the cells into 96-well white, clear-bottom plates at a density of 5,000 cells per well in 100 µL of medium.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

-

-

Compound Preparation and Addition:

-

Prepare a serial dilution of this compound in DMEM. A typical 10-point, 3-fold dilution series might range from 1 µM to 50 pM.

-

Include a "no drug" (vehicle control, 0.5% DMSO) and a "background" (cells treated with a known potent HCV inhibitor at a high concentration) control.

-

Carefully remove the medium from the cells and add 100 µL of the medium containing the respective concentrations of this compound.

-

Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

-

Incubation:

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

-

Luciferase Assay:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add the luciferase reagent to each well according to the manufacturer's instructions (e.g., 100 µL per well).

-

Mix briefly on an orbital shaker to induce cell lysis.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence from all wells.

-

Normalize the data by expressing the luminescence in each well as a percentage of the vehicle control (0% inhibition).

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Calculate the EC50 value by fitting the data to a four-parameter logistic (4PL) curve using appropriate software.[13][14][15]

-

Protocol 2: Determination of Cytotoxicity (CC50) using an MTT Assay

This protocol is for assessing the cytotoxicity of this compound on the parental cell line to determine the concentration that reduces cell viability by 50%.[16][17]

Materials:

-

Parental Huh-7 cell line (or the replicon-cured equivalent).

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

This compound stock solution (10 mM in DMSO).

-

96-well clear tissue culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

-

Microplate spectrophotometer.

Procedure:

-

Cell Seeding:

-

Seed Huh-7 cells in a 96-well clear plate at a density of 5,000 cells per well in 100 µL of medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Addition:

-

Prepare a serial dilution of this compound in DMEM, typically covering a higher concentration range than for the EC50 determination (e.g., 100 µM to 0.1 µM).

-

Include a "cells only" (vehicle control) and a "medium only" (background) control.

-

Add 100 µL of the compound dilutions to the respective wells.

-

-

Incubation:

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

Add 20 µL of the 5 mg/mL MTT solution to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to reduce background noise.

-

-

Data Analysis:

-

Subtract the average absorbance of the "medium only" wells from all other wells.

-

Express the viability of treated cells as a percentage of the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Calculate the CC50 value using a four-parameter logistic curve fit.

-

References

- 1. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Hepatitis C virus nonstructural protein 5A - Wikipedia [en.wikipedia.org]

- 4. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]

- 6. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]

- 7. Overview of HCV Life Cycle with a Special Focus on Current and Possible Future Antiviral Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 9. pubcompare.ai [pubcompare.ai]

- 10. journals.asm.org [journals.asm.org]

- 11. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]

- 13. How to compute EC50 C50 in Dose Response fitting [originlab.com]

- 14. EC50 Calculator | AAT Bioquest [aatbio.com]

- 15. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for HCV Pseudoparticle (HCVpp) Assay with the Entry Inhibitor HCV-IN-36

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C virus (HCV) infection is a major global health concern, and the development of effective antiviral therapies is a key research priority. The HCV entry process represents a critical target for therapeutic intervention. The HCV pseudoparticle (HCVpp) system is a robust and safe tool for studying the initial steps of HCV infection, particularly viral entry, and for screening potential entry inhibitors.[1][2][3][4][5] HCVpps are non-replicative viral particles that consist of a retroviral core and display functional HCV envelope glycoproteins (E1 and E2) on their surface.[1][2][3][6] These particles can infect target cells in a single round, and the efficiency of entry is typically measured by the expression of a reporter gene, such as luciferase, encoded within the retroviral genome.[1][3]

This document provides a detailed protocol for performing an HCVpp assay to evaluate the inhibitory activity of a putative HCV entry inhibitor, designated here as HCV-IN-36 . As information on the specific compound "this compound" is not publicly available, this protocol is presented as a representative workflow for characterizing a novel HCV entry inhibitor using the HCVpp system.

Principle of the Assay

The HCVpp assay involves the production of pseudoparticles in a producer cell line (e.g., HEK293T) by co-transfecting plasmids encoding the HCV E1/E2 glycoproteins, a viral packaging construct (e.g., from MLV or HIV), and a reporter gene (e.g., luciferase).[1][7] The harvested HCVpps are then used to infect a target human hepatoma cell line (e.g., Huh-7) that expresses the necessary HCV entry factors. In the presence of an entry inhibitor like this compound, the entry of HCVpps into the target cells is blocked, leading to a dose-dependent reduction in reporter gene expression.

Data Presentation

Table 1: Inhibitory Activity of this compound on HCVpp Entry

| Concentration of this compound (µM) | Mean Luciferase Activity (RLU) | Standard Deviation | % Inhibition |

| 0 (Vehicle Control) | 1,500,000 | 120,000 | 0 |

| 0.01 | 1,350,000 | 110,000 | 10 |

| 0.1 | 975,000 | 85,000 | 35 |

| 1 | 450,000 | 40,000 | 70 |

| 10 | 75,000 | 9,000 | 95 |

| 100 | 15,000 | 2,500 | 99 |

RLU: Relative Light Units

Table 2: Cytotoxicity of this compound in Huh-7 Cells

| Concentration of this compound (µM) | Mean Cell Viability (%) | Standard Deviation |

| 0 (Vehicle Control) | 100 | 5.2 |

| 0.01 | 98.5 | 4.8 |

| 0.1 | 99.1 | 5.0 |

| 1 | 97.8 | 5.5 |

| 10 | 95.3 | 6.1 |

| 100 | 92.0 | 7.3 |

Experimental Protocols

Materials and Reagents

-

Cell Lines:

-

HEK293T cells (for HCVpp production)

-

Huh-7 cells (for HCVpp infection)

-

-

Plasmids:

-

HCV E1/E2 expression plasmid (for a specific HCV genotype)

-

Retroviral packaging plasmid (e.g., MLV Gag-Pol)

-

Retroviral vector encoding a reporter gene (e.g., pMLV-Luciferase)

-

-

Reagents:

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Opti-MEM

-